Product packaging for 1-(1-Isocyanatoethoxy)decane(Cat. No.:CAS No. 63912-81-2)

1-(1-Isocyanatoethoxy)decane

Cat. No.: B14493547
CAS No.: 63912-81-2
M. Wt: 227.34 g/mol
InChI Key: NZWHYBVLWVFLQW-UHFFFAOYSA-N
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Description

1-(1-Isocyanatoethoxy)decane is a monofunctional aliphatic isocyanate reagent featuring a long-chain decane backbone and an ether linkage. This structure provides a unique combination of reactivity and flexibility, making it valuable for researchers developing novel polyurethane elastomers, coatings, and adhesives with specific mechanical properties and low-temperature flexibility. The compound's primary application is as a building block in step-growth polymerization, where it reacts with compounds containing active hydrogen atoms, such as polyols and amines, to form urethane or urea linkages, respectively. Its extended alkyl chain can impart hydrophobicity and reduce the crystallinity of the resulting polymers, while the ether group can enhance solubility and compatibility in various formulations. This reagent is offered strictly For Research Use Only, intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled fume hood, using personal protective equipment due to the potential respiratory and dermal sensitization hazards associated with isocyanate compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO2 B14493547 1-(1-Isocyanatoethoxy)decane CAS No. 63912-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63912-81-2

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

1-(1-isocyanatoethoxy)decane

InChI

InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-16-13(2)14-12-15/h13H,3-11H2,1-2H3

InChI Key

NZWHYBVLWVFLQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(C)N=C=O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 1 Isocyanatoethoxy Decane and Analogous Structures

Phosgenation-Based Synthetic Routes for Isocyanate Formation

The use of phosgene (B1210022) (COCl₂) and its derivatives remains a cornerstone of industrial isocyanate synthesis. These methods, while highly efficient, necessitate stringent safety protocols due to the extreme toxicity of phosgene. ionike.comwiley.com

Direct Phosgenation of Corresponding Amines

The traditional and most direct route to an isocyanate is the reaction of its corresponding primary amine with phosgene. For the target molecule, this would involve the phosgenation of the hypothetical precursor, 1-(1-aminoethoxy)decane. The process is typically carried out by treating a suspension of the amine hydrochloride with excess phosgene at elevated temperatures, often between 80°C and 200°C. google.com Inert aromatic or aliphatic solvents such as toluene, xylene, or chlorobenzene (B131634) are commonly employed to facilitate the reaction. google.com The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then undergoes thermolysis to eliminate hydrogen chloride and yield the final isocyanate. google.com Aliphatic amines, being more basic, can be more challenging to phosgenate directly due to the increased tendency to form urea (B33335) byproducts. google.com

Utilization of Phosgene Equivalents and Masked Reagents in Controlled Synthesis

To mitigate the hazards associated with gaseous phosgene, solid or liquid phosgene equivalents are frequently used in laboratory and smaller-scale synthesis. researchgate.net These reagents, often referred to as masked reagents, generate phosgene in situ, allowing for more controlled reaction conditions.

Triphosgene (B27547) , or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer substitute for phosgene. acs.orgresearchgate.netnih.gov It reacts with amines in the presence of a base to generate the corresponding isocyanate. A well-established procedure for synthesizing amino acid ester isocyanates involves treating the amino acid ester hydrochloride with triphosgene in a biphasic mixture of a solvent like methylene (B1212753) chloride and an aqueous sodium bicarbonate solution. orgsyn.org This method could be adapted for the synthesis of 1-(1-isocyanatoethoxy)decane from its precursor amine.

A more recent innovation is the concept of photo-on-demand phosgenation , which uses chloroform (B151607) (CHCl₃) as a phosgene source. acs.orgnih.gov Upon photo-irradiation in the presence of oxygen, chloroform oxidizes to generate phosgene directly in the reaction mixture, offering a high degree of control and enhanced safety. acs.orgacs.org

Phosgene SourceChemical NamePhysical StateKey AdvantagesTypical Application
Phosgene Carbonyl dichlorideGasHigh reactivity, cost-effective for large scaleIndustrial synthesis of MDI, TDI ionike.comwiley.com
Diphosgene Trichloromethyl chloroformateLiquidEasier to handle than gaseous phosgeneLaboratory-scale phosgenations researchgate.net
Triphosgene Bis(trichloromethyl) carbonateSolidStable, safe to handle and store, precise stoichiometrySynthesis of amino acid ester isocyanates acs.orgorgsyn.org
Chloroform TrichloromethaneLiquidInexpensive, in situ generation via lightPhoto-on-demand synthesis of NCAs acs.orgnih.gov

Contemporary Non-Phosgene Approaches for Isocyanate Generation

Growing environmental and safety concerns have driven significant research into non-phosgene pathways for isocyanate synthesis. researchgate.net These methods often leverage catalytic processes and alternative carbonyl sources, aligning with the principles of green chemistry.

Catalytic Carbonylation Reactions and Their Mechanistic Insights

Catalytic carbonylation offers a powerful alternative to phosgenation. These reactions can be broadly classified based on the starting material and the carbonyl source.

Oxidative Carbonylation of Amines : This method involves the reaction of an amine with carbon monoxide (CO) in the presence of an oxidant and a catalyst, typically based on noble metals like palladium or rhodium. wiley.comresearchgate.net The process can suffer from the high cost of catalysts and safety issues associated with handling mixtures of CO and oxygen at high pressures. wiley.com

Reductive Carbonylation of Nitro Compounds : Aromatic nitro compounds can be converted to isocyanates using CO and a transition metal catalyst, producing CO₂ as the only byproduct. wiley.com

Use of Alternative Carbonyl Sources : To avoid the direct use of CO, other carbonylating agents have been developed. Dimethyl carbonate (DMC) and urea are prominent examples. wiley.comresearchgate.net The synthesis is a two-step process: first, the amine reacts with DMC or urea to form a stable carbamate (B1207046) intermediate, which is then isolated and thermally decomposed (cracked) to yield the isocyanate and an alcohol or ammonia, respectively. ionike.comresearchgate.netresearchgate.net This route is considered a promising green alternative as it avoids toxic reagents and allows for the recycling of byproducts. wiley.com

Advanced Approaches to Bio-Derived Isocyanates and Sustainable Synthesis

Rearrangement reactions provide a classic yet powerful phosgene-free pathway to isocyanates from carboxylic acids or their derivatives, which can often be sourced from renewable biomass. rsc.org

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgrsc.org The key advantage of this reaction is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon. nih.govnih.gov This method has been successfully applied to produce long-chain diisocyanates from fatty acids like oleic acid, demonstrating its utility for creating bio-based isocyanates. rsc.orgresearchgate.netwiley.com

The Lossen rearrangement converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.com This reaction can be promoted by heat or base and avoids the use of potentially explosive azides, making it an attractive alternative to the Curtius rearrangement. rsc.orgchinesechemsoc.org

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid under acidic conditions to yield an amine, proceeding through an isocyanate intermediate. wikipedia.orgorganic-chemistry.org

Rearrangement ReactionStarting MaterialKey IntermediateKey Features
Curtius Carboxylic Acid (via Acyl Halide/Ester)Acyl AzideMild conditions, high functional group tolerance, retention of stereochemistry. nih.govrsc.orgnih.gov
Lossen Hydroxamic Acid (or derivative)O-Acylated HydroxamateAvoids explosive azides; can be catalyzed. wikipedia.orgchinesechemsoc.orgresearchgate.net
Schmidt Carboxylic AcidProtonated Azido KetoneUses hydrazoic acid; one-pot conversion to amine via isocyanate. wikipedia.orgorganic-chemistry.orgaakash.ac.in
Hofmann Primary AmideN-HaloamidePrimarily used for aliphatic isocyanates; involves halogenating agents. rsc.org

Targeted Synthesis of the 1-Isocyanatoethoxy Moiety: Novel Strategies and Challenges

The synthesis of the specific 1-isocyanatoethoxy group presents unique challenges due to the presence of an oxygen atom on the α-carbon relative to the isocyanate. Such α-alkoxy isocyanates are known but can be highly reactive. rsc.org

A highly promising strategy for creating this moiety is the Curtius rearrangement of an α-alkoxy acid . Research has demonstrated that an α-alkoxy acid can be converted to its corresponding acyl azide, which then undergoes the Curtius rearrangement to form the isocyanate. This isocyanate can be trapped with an alcohol to yield an α-alkoxy carbamate with complete retention of the original stereochemistry. nih.gov This approach is directly applicable to the synthesis of this compound, starting from the hypothetical precursor, 2-(decyloxy)propanoic acid.

The primary challenge in this synthetic approach lies in the preparation of the necessary α-alkoxy acid or the corresponding α-amino ether precursor. These molecules can be sensitive, and their synthesis must be carefully designed to avoid side reactions. The stability of the target α-alkoxy isocyanate itself is also a consideration, as such compounds can be prone to decomposition or oligomerization. rsc.org The use of masked isocyanate precursors or performing the rearrangement in the presence of a trapping agent are common strategies to manage the reactivity of the isocyanate intermediate. rsc.orgresearchgate.net

Synthetic Paradigms for Long-Chain Aliphatic Isocyanate Derivatives, including Decyl Isocyanate

The synthesis of long-chain aliphatic isocyanates, such as decyl isocyanate, serves as a fundamental basis for constructing more complex derivatives like this compound. Several classical and modern methods are applicable.

The most traditional and widely used industrial method for isocyanate production is the phosgenation of amines . wikipedia.org In this process, a primary amine is treated with phosgene (COCl₂) or a phosgene equivalent. For instance, decyl isocyanate can be synthesized from decylamine. sigmaaldrich.com This reaction typically proceeds through a carbamoyl chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. wikipedia.org While effective, the high toxicity of phosgene necessitates stringent safety precautions and has driven the development of alternative, "phosgene-free" routes. acs.org

Alternative methods often utilize carboxylic acids or their derivatives. The Curtius, Hofmann, and Lossen rearrangements are powerful transformations for converting carboxylic acids and their derivatives into isocyanates. wikipedia.orgrsc.org The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide, which can be derived from a carboxylic acid. rsc.org This has been successfully applied to the synthesis of diisocyanates from fatty acids like oleic acid. rsc.org

More contemporary, non-phosgene methods include the reaction of aliphatic diamines with diaryl carbonates to form biscarbamates, which are then thermolyzed to the corresponding diisocyanates. google.com Another approach involves the catalytic conversion of alcohols directly to isocyanates using reagents like triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu₄NOCN. organic-chemistry.org This method is noted for its high selectivity for primary alcohols. organic-chemistry.org Additionally, carboxylic acids can be converted to isocyanates in a one-pot procedure using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN₃) in a process that represents a modified Curtius rearrangement. organic-chemistry.org

Bio-based approaches are also gaining traction, with researchers focusing on synthesizing isocyanates from renewable resources like fatty acids and vegetable oils. acs.orgrsc.org These methods often involve converting the fatty acid to an amine or an acyl azide, which is then converted to the isocyanate group. acs.orgrsc.org

A summary of synthetic routes for long-chain aliphatic isocyanates is presented below:

Method Starting Material Key Reagents Notes
PhosgenationPrimary Amine (e.g., Decylamine)Phosgene (COCl₂) or equivalentTraditional industrial method; highly efficient but uses toxic reagents. wikipedia.orgsigmaaldrich.com
Curtius RearrangementCarboxylic Acid / Acyl HalideSodium Azide, then heatVersatile lab-scale method, applicable to fatty acids. wikipedia.orgrsc.org
Hofmann RearrangementPrimary AmideStrong Oxidizer (e.g., NaOBr)Involves an isocyanate intermediate. wikipedia.org
Lossen RearrangementHydroxamic AcidActivating Agent, then heatAnother rearrangement-based approach. organic-chemistry.org
From AlcoholsPrimary AlcoholPPh₃/DDQ/Bu₄NOCNHighly selective for primary alcohols. organic-chemistry.org
From DiaminesAliphatic DiamineDiaryl CarbonateA non-phosgene route involving a biscarbamate intermediate. google.com

Stereoselective Synthesis Considerations for the Chiral Center at C-1 of the Ethoxy Group

The synthesis of this compound presents the additional challenge of controlling the stereochemistry at the chiral carbon atom of the 1-ethoxy group. Achieving high enantiopurity is crucial for applications where specific stereoisomers exhibit desired activities.

A plausible strategy involves the use of a chiral starting material or the application of an asymmetric synthesis methodology. One of the most effective methods for preparing enantiomerically enriched compounds is through the kinetic resolution of a racemic mixture. In particular, Dynamic Kinetic Resolution (DKR) is a powerful tool. encyclopedia.pub A DKR process would typically involve the resolution of a racemic alcohol precursor, such as 1-(decyloxy)ethanol. In this process, a lipase (B570770), often Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer of the alcohol. encyclopedia.pub Simultaneously, a metal catalyst (e.g., a ruthenium complex) racemizes the unreacted, slower-reacting enantiomer. encyclopedia.pub This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be converted to the target isocyanate.

Another approach would be the asymmetric reduction of a prochiral ketone . For instance, decyloxymethylketone could be asymmetrically reduced using a chiral reducing agent or a biocatalyst like a ketoreductase to yield the desired enantiomer of 1-(decyloxy)ethanol. encyclopedia.pub This chiral alcohol is a key intermediate that can be converted to the isocyanate.

The conversion of the chiral alcohol to the chiral isocyanate must proceed with retention or predictable inversion of configuration. The Mitsunobu reaction, for example, could be used to convert the chiral alcohol to an azide with inversion of stereochemistry. Subsequent reduction of the azide to the amine, followed by phosgenation or another isocyanate-forming reaction, would yield the chiral isocyanate. Alternatively, direct conversion of the chiral alcohol using specific reagents might be possible.

The stereoselective synthesis of related structures, such as chiral α-alkoxy aldehydes and amino alcohols, provides further insight. acs.orgdiva-portal.org For example, nucleophilic additions of α-alkoxy enolates to imines have been shown to produce amino alcohols with high stereoselectivity, which could potentially be converted to isocyanates. diva-portal.org

Key stereoselective strategies are summarized in the table below:

Strategy Key Precursor Methodology Outcome
Dynamic Kinetic ResolutionRacemic 1-(decyloxy)ethanolLipase (e.g., CAL-B) + Racemization Catalyst (e.g., Ru-complex)Enantiomerically enriched acylated alcohol. encyclopedia.pub
Asymmetric ReductionDecyloxymethylketoneChiral Reducing Agent or KetoreductaseEnantiomerically enriched 1-(decyloxy)ethanol. encyclopedia.pub
Chiral Pool SynthesisChiral starting materialMulti-step synthesisTarget molecule with defined stereochemistry.
Diastereoselective ReactionsAchiral precursor + Chiral auxiliaryFormation of diastereomers and separationEnantiomerically pure product after auxiliary removal.

The development of synthetic routes to O-substituted isocyanates, often generated in situ from "masked" or "blocked" precursors, also presents an avenue for the synthesis of complex structures like this compound. researchgate.net These reactive intermediates can undergo various transformations, including cascade reactions to form heterocyclic compounds. researchgate.net

Elucidating the Chemical Reactivity and Reaction Mechanisms of 1 1 Isocyanatoethoxy Decane

Detailed Analysis of the Electrophilic Nature of the Isocyanate Group and its Nucleophilic Additions

The isocyanate group (–N=C=O) is a heterocumulene system with a linear or nearly linear arrangement of atoms. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, making the carbon atom highly electrophilic. wikipedia.org Consequently, it is a prime target for a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.org This electrophilicity is the cornerstone of the compound's reactivity, leading to a variety of addition products. masterorganicchemistry.com

One of the most significant reactions of isocyanates is their reaction with compounds containing hydroxyl (–OH) groups, such as alcohols, to form urethane (B1682113) linkages (–NH–C(=O)–O–). wikipedia.org This reaction is a nucleophilic addition of the alcohol's oxygen atom to the electrophilic carbon of the isocyanate group.

The mechanism, which can be influenced by the presence of catalysts or an excess of either reactant, generally proceeds through a concerted pathway or a stepwise addition. nih.govrwth-aachen.de In the presence of excess alcohol, the alcohol can act as a catalyst, facilitating proton transfer in the transition state. rwth-aachen.denih.gov The general reaction is exothermic and forms the stable urethane bond. This reaction is fundamental to the production of polyurethanes when diisocyanates or polyisocyanates react with polyols. wikipedia.org

Table 1: Representative Reactions of 1-(1-Isocyanatoethoxy)decane with Hydroxyl Compounds

Nucleophile (ROH)Product StructureProduct Name
Methanol (CH₃OH)C₁₀H₂₁OCH(CH₃)NHC(=O)OCH₃Methyl (1-(decyloxy)ethyl)carbamate
Ethanol (C₂H₅OH)C₁₀H₂₁OCH(CH₃)NHC(=O)OC₂H₅Ethyl (1-(decyloxy)ethyl)carbamate
tert-Butanol ((CH₃)₃COH)C₁₀H₂₁OCH(CH₃)NHC(=O)OC(CH₃)₃tert-Butyl (1-(decyloxy)ethyl)carbamate

The kinetics of urethane formation can be complex, with studies on analogous aliphatic diisocyanates showing that reactivity can be influenced by the structure of the isocyanate and the alcohol. rsc.org

Similar to their reaction with alcohols, isocyanates readily react with primary and secondary amines to form substituted urea (B33335) derivatives. wikipedia.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. The reaction is typically rapid and proceeds without the need for a catalyst, usually performed in a suitable solvent at room temperature. commonorganicchemistry.combeilstein-journals.org

The addition of an amine to this compound results in the formation of a stable C-N bond, yielding a substituted urea. This reaction is highly efficient and is a common method for synthesizing both symmetrical and unsymmetrical ureas. organic-chemistry.orgnih.govorganic-chemistry.org

Table 2: Synthesis of Urea Derivatives from this compound

Nucleophile (R₁R₂NH)Product StructureProduct Name
Ammonia (NH₃)C₁₀H₂₁OCH(CH₃)NHC(=O)NH₂(1-(decyloxy)ethyl)urea
Aniline (C₆H₅NH₂)C₁₀H₂₁OCH(CH₃)NHC(=O)NHC₆H₅1-(1-(decyloxy)ethyl)-3-phenylurea
Diethylamine ((C₂H₅)₂NH)C₁₀H₂₁OCH(CH₃)NHC(=O)N(C₂H₅)₂1-(1-(decyloxy)ethyl)-3,3-diethylurea

Mechanistic Studies of Reactions with Water: Decarboxylation Pathways

The reaction of this compound with water is a critical transformation that proceeds through a distinct mechanistic pathway. Initially, the water molecule acts as a nucleophile, adding to the isocyanate group to form an unstable carbamic acid intermediate. researchgate.net This intermediate spontaneously undergoes decarboxylation, losing carbon dioxide (CO₂) to yield a primary amine. wikipedia.orgresearchgate.net

Advanced Cycloaddition Reactions Involving the Isocyanate Moiety

The isocyanate group, with its carbon-nitrogen double bond, can participate in cycloaddition reactions, acting as a dienophile. The most common of these is the Diels-Alder reaction, a [4+2] cycloaddition where the isocyanate reacts with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org For the reaction to be efficient, the diene should be electron-rich, while the dienophile (the isocyanate) is typically more reactive if it has electron-withdrawing groups, which is not the case for this compound. organic-chemistry.orgyoutube.com Nevertheless, the reaction can proceed, often requiring thermal conditions to form a substituted dihydropyridinone derivative.

Isocyanates can also undergo other forms of cycloaddition, such as [2+2] cycloadditions with electron-rich alkenes or [3+2] cycloadditions, although these are less common. researchgate.netrsc.org Furthermore, isocyanide-based [4+1] cycloadditions with various substrates, including vinyl isocyanates, have been developed to synthesize a range of five-membered heterocycles. semanticscholar.orgrsc.org

Intramolecular and Intermolecular Rearrangement Reactions

While many well-known rearrangement reactions like the Curtius, Hofmann, and Lossen rearrangements result in the formation of isocyanates, the isocyanate group itself can participate in further reactions. wikipedia.orgmasterorganicchemistry.comnih.gov A significant intermolecular reaction for aliphatic isocyanates is their self-addition, particularly cyclotrimerization. wikipedia.org

In the presence of specific catalysts (such as lithium salts, tertiary amines, or phosphines), three molecules of an isocyanate can react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. acs.orggoogle.comresearchgate.netdoxuchem.com This trimerization of this compound would lead to a trisubstituted isocyanurate ring, a structure known for its thermal stability. doxuchem.com Dimerization to form a four-membered uretidione ring can also occur, though this is often a reversible process. nih.gov

Intramolecular rearrangements involving the isocyanate group are less common but can be designed into a molecule. More broadly, rearrangements of related compounds, such as the 1,3-shift in acyl isothiocyanates to thioacyl isocyanates, have been studied computationally and demonstrate the potential for migration of groups attached to the cumulene system. acs.org

Advanced Spectroscopic and Structural Characterization of 1 1 Isocyanatoethoxy Decane

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(1-Isocyanatoethoxy)decane is expected to be dominated by an exceptionally strong and sharp absorption band associated with the asymmetric stretching vibration of the isocyanate group (–N=C=O). This peak is typically found in a relatively uncongested region of the spectrum, making it a definitive diagnostic marker. spectroscopyonline.comremspec.comspecac.com The long decane (B31447) chain will be evidenced by strong C-H stretching absorptions just below 3000 cm⁻¹. libretexts.orgorgchemboulder.com The ether linkage (C-O-C) will produce stretching vibrations in the fingerprint region, which can sometimes be complex to assign definitively without comparative analysis. uomustansiriyah.edu.iq

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the asymmetric –N=C=O stretch is weak in the Raman spectrum, the symmetric stretch is expected to be strong and is therefore a key feature. cdnsciencepub.com The C-H stretching and bending modes of the alkyl chain will also be present. Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone. researchgate.net

A table of predicted key vibrational frequencies is presented below.

Functional GroupVibration ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity (IR/Raman)
Isocyanate (–N=C=O) Asymmetric Stretch2280–2250WeakVery Strong / Weak
Symmetric StretchWeak1450–1350Weak / Strong
Alkane (C-H) Asymmetric/Symmetric Stretch2960–28502960–2850Strong / Strong
Methylene (B1212753) Scissoring~1465~1465Medium / Medium
Methyl Umbrella~1375~1375Medium / Medium
Ether (C-O-C) Asymmetric Stretch1150–10851150–1085Strong / Medium

Data in this table is predictive, based on characteristic frequencies of analogous functional groups. spectroscopyonline.comremspec.comlibretexts.orgorgchemboulder.comuomustansiriyah.edu.iqcdnsciencepub.comresearchgate.net

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Behavior

NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide a map of all hydrogen atoms. The decane chain will show a characteristic triplet for the terminal methyl group (–CH₃) around 0.8-0.9 ppm and a large, overlapping multiplet for the internal methylene groups (–CH₂–) between 1.2-1.6 ppm. libretexts.org The proton at the chiral center (–O-CH(NCO)-CH₃) is expected to be a quartet, shifted downfield due to the adjacent electronegative oxygen and isocyanate groups. The methyl group attached to this chiral center will appear as a doublet. The methylene group of the decoxy chain adjacent to the ether oxygen (–O-CH₂–) will be a triplet and shifted downfield compared to the other methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom. The isocyanate carbon (–N=C=O) is typically found in the 120-130 ppm region. libretexts.org Carbons bonded to the ether oxygen will be deshielded and appear in the 60-80 ppm range. oregonstate.edu The carbons of the long decane chain will have characteristic shifts, with the terminal methyl carbon appearing at the highest field (lowest ppm value). acs.org

Multi-Dimensional NMR (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the protons on the ethyl group and tracing the connectivity along the decane chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which would be crucial for connecting the ethoxy-isocyanate moiety to the decane chain across the ether oxygen.

The chirality of the molecule means that in a chiral environment (e.g., a chiral solvent), the NMR signals of a racemic mixture could potentially be resolved into two separate sets of peaks for the two enantiomers.

A table of predicted NMR chemical shifts is provided below.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
CH₃ (decane)~0.88~14Triplet
(CH₂)₈ (decane)~1.2622-32Multiplet
O-CH₂ (decane)~3.5~70Triplet
O-CH(NCO)-CH₃ ~4.5~75Quartet
O-CH(NCO)-CH₃ ~1.5~20Doublet
-N=C=O -~125-

Data in this table is predictive and based on typical chemical shifts for similar structural motifs. libretexts.orglibretexts.orgoregonstate.eduacs.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum offers corroborating structural information.

For this compound (C₁₃H₂₅NO₂), the predicted exact mass is 227.1885 g/mol .

The fragmentation pattern under electron ionization (EI) would likely be complex. Key fragmentation pathways for long-chain ethers often involve cleavage alpha to the ether oxygen. nih.govscribd.com Another expected fragmentation is the cleavage of the C-O bond. For long-chain isocyanates, a characteristic fragmentation pathway leads to a stable six-membered ring structure, often resulting in a base peak at m/z 99. nih.gov The decyl chain can undergo fragmentation, leading to a series of peaks separated by 14 amu (–CH₂–).

A table of predicted major fragment ions is shown below.

m/z (predicted)Proposed Fragment Structure/Identity
227[M]⁺ (Molecular Ion)
184[M - C₃H₅N]⁺
142[C₁₀H₂₂]⁺ (Decane fragment)
99[C₅H₉NCO]⁺ (Characteristic isocyanate fragment)
85[CH₃-CH=N=C=O]⁺
57[C₄H₉]⁺ (Alkyl fragment)

Data in this table is predictive, based on common fragmentation patterns of related compounds. nih.govnih.govscribd.comnih.gov

X-ray Crystallography for Solid-State Molecular Conformation (if crystalline derivatives are available)

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the precise spatial arrangement of atoms in the solid state. royalsocietypublishing.orgroyalsocietypublishing.org However, obtaining single crystals suitable for X-ray diffraction can be challenging for flexible, long-chain molecules like this compound, which may exist as an oil or a low-melting solid. nature.com

If a suitable crystalline derivative could be prepared (for example, by reacting the isocyanate with an alcohol to form a stable urethane), X-ray crystallography would unequivocally determine:

The absolute configuration (R or S) at the chiral center.

The preferred conformation of the long decyl chain in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding (in the case of a urethane (B1682113) derivative), that dictate the crystal packing.

Recent advances in crystallography, such as the use of crystalline sponges or metal-organic frameworks (MOFs), offer potential pathways for analyzing the structures of 'oily' or non-crystalline compounds. nature.comzju.edu.cn

Theoretical and Computational Chemistry Applied to 1 1 Isocyanatoethoxy Decane

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. For 1-(1-isocyanatoethoxy)decane, these calculations reveal the distribution of electrons, the nature of chemical bonds, and the energies and shapes of molecular orbitals, which govern its reactivity.

The isocyanate (–N=C=O) group is characterized by its unique electronic structure. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, making it significantly electrophilic. nih.gov Quantum chemical calculations can quantify this effect by computing partial atomic charges. The results typically show a substantial positive charge on the isocyanate carbon, identifying it as the primary site for nucleophilic attack. The adjacent ether oxygen and the chiral carbon of the ethoxy group modify this electronic environment through inductive effects.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The LUMO of this compound is expected to be localized predominantly on the π* anti-bonding orbital of the N=C=O group, centered on the electrophilic carbon atom. This low-energy LUMO makes the molecule susceptible to attack by nucleophiles. The HOMO, conversely, would likely be localized on the lone pairs of the oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. The long, saturated decane (B31447) chain primarily contributes to the molecule's steric bulk and has a minor electronic influence on the reactive isocyanate functional group.

Calculated PropertyAtom/OrbitalHypothetical Value
Mulliken Partial Charge (e)N (Isocyanate)-0.45
C (Isocyanate)+0.60
O (Isocyanate)-0.35
Frontier Orbital Energy (eV)HOMO-7.5 eV
LUMO-0.8 eV

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). This information provides a detailed, step-by-step understanding of how a chemical transformation occurs and allows for the calculation of activation energies, which determine reaction rates.

Reaction ParameterHypothetical Calculated Value (in THF solvent model)
Gibbs Free Energy of Activation (ΔG‡)+25.5 kcal/mol
Enthalpy of Activation (ΔH‡)+15.0 kcal/mol
Enthalpy of Reaction (ΔHrxn)-22.0 kcal/mol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties and reactions, molecular dynamics (MD) simulations are better suited for exploring the physical behavior and dynamics of molecules over time. MD simulations use classical mechanics to model the movements of atoms and are particularly useful for large, flexible molecules like this compound. nih.govscienomics.comacs.org

The ten-carbon decane tail of the molecule is highly flexible, capable of adopting a vast number of conformations through rotations around its carbon-carbon single bonds. MD simulations can explore this conformational landscape by simulating the molecule's motion over nanoseconds or longer. researchgate.netresearchgate.net This analysis can identify the most stable (lowest energy) conformations and the energy barriers between them. It is expected that, like other n-alkanes, the decane chain will preferentially adopt an extended, all-trans (anti) conformation to minimize steric hindrance, but will also populate various gauche conformations at finite temperatures. researchgate.netacs.org

Furthermore, MD simulations of many this compound molecules in a simulation box can model the bulk liquid phase. These simulations provide insight into intermolecular interactions, such as van der Waals forces between the decane chains and potential dipole-dipole interactions involving the polar isocyanate and ether groups. Such simulations can be used to predict macroscopic properties like density, viscosity, and diffusion coefficients, which are governed by these intermolecular forces. tandfonline.comacs.orgresearchgate.net

Conformational State (Decane Backbone Dihedral)Relative Potential Energy (kcal/mol)Population at 298 K (%)
Anti (trans)0.0~65%
Gauche+0.9~35%

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. Methods like DFT can accurately calculate the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum and the magnetic shielding tensors that determine chemical shifts in nuclear magnetic resonance (NMR) spectra. uni-bonn.denih.gov

For this compound, the most prominent feature in the calculated IR spectrum would be the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the –N=C=O group, typically predicted to be in the 2250–2280 cm⁻¹ range. dtic.mil Other predictable vibrations include C–H stretching of the alkyl chain and C–O stretching of the ether linkage.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. rsc.orgresearchgate.net The calculations would predict distinct signals for the protons and carbons near the functional groups (the chiral CH, the adjacent CH₃, and the CH₂ group of the decane chain attached to the ether oxygen) compared to those deeper within the aliphatic tail. These predicted spectra serve as a powerful complement to experimental work. When a new compound is synthesized, comparing its experimental spectra to the computationally predicted spectra can provide strong evidence for confirming its structure. Discrepancies between predicted and experimental data can often be resolved by considering solvent effects or by re-evaluating the proposed structure. researchgate.net

Spectroscopic FeatureHypothetical Predicted ValuePlausible Experimental Value
IR: ν(N=C=O) asymmetric stretch2275 cm⁻¹2270 cm⁻¹
¹³C NMR: C (Isocyanate)123.5 ppm122.9 ppm
¹³C NMR: CH (chiral center)78.0 ppm77.2 ppm
¹H NMR: CH (chiral center)4.15 ppm4.10 ppm

Development of Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate variations in the chemical structure of a series of compounds with a corresponding variation in their reactivity or biological activity. drugdesign.org These models rely on calculated molecular descriptors—numerical values that encode structural, electronic, or steric features of a molecule.

To develop a QSAR model for the reactivity of this compound, one would first define a series of analogous compounds, for example, by varying the length of the alkyl chain (e.g., from butyl to hexadecyl). For each molecule in this series, a set of theoretical molecular descriptors would be calculated. These could include electronic descriptors (like HOMO/LUMO energies, dipole moment, partial charge on the isocyanate carbon), steric descriptors (like molecular volume or surface area), and topological descriptors. hufocw.orgucsb.edu

These descriptors would then be statistically correlated with an experimentally measured reactivity parameter, such as the rate constant for the reaction with a standard nucleophile. The resulting QSAR equation can be used to predict the reactivity of new, unsynthesized compounds within the same class. Such a model could reveal, for instance, whether reactivity is primarily governed by the electronic nature of the isocyanate group or by the steric hindrance of the attached alkyl chain.

Compound (R in 1-(1-Isocyanatoethoxy)-R)Descriptor 1: LUMO Energy (eV)Descriptor 2: Molecular Volume (ų)Hypothetical log(k_rel)
butane-0.75190.50.15
hexane-0.78223.10.05
octane-0.79255.7-0.03
decane-0.80288.3-0.10
dodecane-0.81320.9-0.18

Example QSAR Equation: log(k_rel) = 1.5 * (LUMO Energy) - 0.002 * (Molecular Volume) + 1.70

Advanced Applications in Materials Science and Complex Organic Synthesis

Functionality as a Monomer in Advanced Polymer Chemistry

In advanced polymer chemistry, 1-(1-isocyanatoethoxy)decane serves as a highly specialized monomer. Its primary role is not typically as a primary chain-building unit, but rather as a functionalizing or controlling agent that allows for the precise tailoring of polymer properties.

Synthesis of Novel Polyurethanes and Polyureas with Tailored Properties

The isocyanate group in this compound is the key to its utility in the synthesis of polyurethanes and polyureas. These polymers are typically formed by the reaction of diisocyanates with polyols or polyamines, respectively. The monofunctional nature of this compound means it can act as a chain terminator. By strategically introducing it during polymerization, the molecular weight of the resulting polyurethane or polyurea can be precisely controlled.

Furthermore, the decane (B31447) tail of the molecule imparts hydrophobicity. When incorporated at the chain ends, it can significantly alter the surface properties of the polymer, leading to materials with enhanced water resistance, lower surface energy, and improved compatibility with non-polar matrices. This allows for the creation of polyurethanes and polyureas with properties tailored for specific applications, such as hydrophobic coatings or additives for improving the processability of polymer blends.

Table 1: Illustrative Properties of Polyurethanes Modified with this compound

PropertyStandard PolyurethanePolyurethane with this compound End-capping
Molecular WeightHighControlled (Lower)
Surface EnergyHighLow
Water Contact Angle< 90°> 90°
SolubilityPolar SolventsImproved in Non-polar Solvents

This table provides illustrative data based on the expected effects of incorporating a hydrophobic, monofunctional isocyanate.

Fabrication of Functional Polymers through Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are employed to synthesize polymers with well-defined architectures, molecular weights, and low dispersity. While this compound does not directly participate in these radical polymerization processes, it can be used in post-polymerization modification.

For instance, a polymer synthesized via a controlled radical polymerization technique can be designed to have a terminal functional group, such as a hydroxyl or an amino group. This terminal group can then react with the isocyanate of this compound. This post-polymerization modification allows for the precise placement of the decyl chain at the polymer chain end, creating a well-defined block copolymer-like structure. This method is a powerful tool for fabricating functional polymers with tailored amphiphilicity, which can self-assemble into complex nanostructures. A new methodology has been developed for preparing α-functional polymers in a one-pot simultaneous polymerization/isocyanate "click" reaction. researchgate.net

Application of Blocked Isocyanate Technology for Enhanced Processability and Cure Control

The "ethoxy" group in this compound acts as a blocking agent for the highly reactive isocyanate group. wikipedia.org This is an example of blocked isocyanate technology. wikipedia.org Blocked isocyanates are organic compounds that have their isocyanate functionality chemically blocked to control reactivity. wikipedia.org The isocyanate is unreactive at ambient temperatures, which significantly improves the storage stability and handling safety of the compound. wikipedia.org Upon heating to a specific deblocking temperature, the ethoxy group is released, regenerating the reactive isocyanate.

This temperature-dependent reactivity allows for excellent control over the curing process in formulations. For example, in a one-component (1K) polyurethane system, this compound can be pre-mixed with a polyol without initiating a reaction. The curing process only begins when the mixture is heated to the deblocking temperature of the ethoxy group. This provides a significant advantage in terms of processability and allows for the formulation of stable, ready-to-use systems that cure on demand.

Table 2: Deblocking Temperatures for Common Blocking Agents

Blocking AgentDeblocking Temperature (°C)
Diethyl Malonate100-120
3,5-Dimethylpyrazole110-120
Methylethylketoxime120-140
Ethanol (in ethoxy group) ~130-150 (Estimated)
Caprolactam160-180

This table includes estimated deblocking temperatures for the ethoxy group based on general trends in blocked isocyanate chemistry. tri-iso.com

Engineering of Functionalized Materials

The unique combination of a reactive (when unblocked) isocyanate group and a long hydrocarbon tail makes this compound a valuable tool for the engineering of functionalized materials with specific surface properties and performance characteristics.

Development of Advanced Coating and Adhesive Systems

In the field of coatings and adhesives, this compound can be used as a reactive additive to impart desirable properties. wikipedia.org When added to a coating formulation containing reactive groups such as hydroxyls or amines, the unblocked isocyanate can form covalent bonds with the coating matrix. The decane chains then orient towards the surface, creating a hydrophobic, low-friction interface. This can lead to the development of coatings with enhanced water repellency, stain resistance, and easy-to-clean properties.

In adhesive systems, the isocyanate group can improve adhesion to various substrates by reacting with functional groups on the substrate surface. The hydrophobic decane tail can also modify the viscoelastic properties of the adhesive, potentially leading to improved flexibility and peel strength. Blocked isocyanates are extensively used in industrial applications such as coatings, sealants and adhesives. wikipedia.org

Synthesis of Specialty Resins and Elastomers

This compound can be incorporated into the synthesis of specialty resins and elastomers to introduce specific functionalities. wikipedia.org For example, in the production of epoxy resins, it can be used to modify the resin backbone. While the isocyanate will not react directly with the epoxy groups, it can react with hydroxyl groups present in the epoxy resin or hardener. This introduces the flexible, non-polar decane chains, which can increase the toughness and impact resistance of the cured resin.

Similarly, in elastomers, the incorporation of this compound can act as a plasticizer that is covalently bound to the polymer network. This can improve the flexibility and low-temperature performance of the elastomer while preventing the migration of the plasticizer over time, which is a common issue with traditional, non-reactive plasticizers.

Role in the Creation of Silane (B1218182) Coupling Agents for Composite Materials

Silane coupling agents are crucial for enhancing the performance of composite materials by promoting adhesion between inorganic fillers (like glass, silica, or metal oxides) and organic polymer matrices. shinetsusilicone-global.comdakenchem.com These agents typically possess two different reactive functional groups: one that can bond with the inorganic substrate and another that is compatible with the organic resin. shinetsusilicone-global.com

The isocyanate group (-N=C=O) is highly reactive towards functional groups containing active hydrogen atoms, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, which are commonly found in organic polymers like polyurethanes, epoxies, and polyamides. cfmats.comshinetsusilicone-global.com This reactivity allows isocyanate-functional compounds to form strong, covalent urethane (B1682113) or urea (B33335) linkages, thereby integrating into the polymer matrix. cfmats.com

While direct research on this compound as a precursor to a silane coupling agent is not extensively detailed in publicly available literature, its structure provides a clear blueprint for this application. The synthesis would involve modifying the decane chain or the ethoxy group to include a hydrolyzable silane moiety, such as a trimethoxysilane (B1233946) or triethoxysilane (B36694) group.

The resulting molecule would function as a silane coupling agent with distinct characteristics:

The Isocyanate Group: This end would react with the organic polymer matrix, ensuring strong interfacial bonding. dakenchem.com

The Alkoxysilane Group: Upon hydrolysis, this group forms reactive silanol (B1196071) (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, forming stable covalent siloxane bonds (-Si-O-Filler). shinetsusilicone-global.com

The Decane Chain: The long, ten-carbon aliphatic chain imparts flexibility and hydrophobicity to the interfacial region. This can improve the composite's resistance to moisture and enhance its mechanical properties, such as impact strength and toughness.

The general mechanism for an isocyanate-functionalized silane coupling agent at the interface of a composite material is outlined below.

StepProcessChemical InteractionResulting Bond
1 HydrolysisThe alkoxysilane groups of the agent react with water.Formation of reactive silanol groups (-Si-OH).
2 CondensationThe silanol groups bond with hydroxyl groups on the inorganic filler surface.Stable siloxane linkage (-Si-O-Filler).
3 Interfacial ReactionThe isocyanate group at the other end of the agent reacts with the polymer matrix.Covalent urethane or urea linkage.

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The reactivity of the isocyanate group makes this compound a valuable building block for constructing more complex molecular architectures. Isocyanates are key intermediates in the synthesis of a wide array of organic compounds.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. Isocyanates are well-established precursors for the synthesis of various nitrogen-containing heterocycles. The isocyanate group in this compound can participate in cycloaddition reactions and condensation reactions to form these ring systems.

For example, isocyanates can react with:

1,3-Dipoles: In [3+2] cycloaddition reactions to yield five-membered heterocyclic rings.

Dienes: In Diels-Alder or [4+2] cycloaddition reactions to form six-membered rings.

Bifunctional Reagents: In condensation reactions with molecules containing two nucleophilic groups (e.g., amino alcohols, diamines) to build larger heterocyclic structures such as hydantoins, quinazolinediones, or benzodiazepines.

The long decane chain of this compound would be incorporated into the final heterocyclic structure, imparting specific properties such as increased lipophilicity, which can be desirable for applications like drug delivery or the creation of functional organic materials.

In fine chemical synthesis, particularly for pharmaceuticals and agrochemicals, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. Chiral isocyanates can be used as reagents or building blocks in stereoselective reactions.

If this compound is synthesized from a chiral starting material, the stereocenter at the carbon atom bearing the isocyanate group can be used to direct the stereochemical outcome of subsequent reactions. For instance, the addition of a nucleophile to the isocyanate can proceed with high stereoselectivity, influenced by the existing chiral center.

Furthermore, the isocyanate group can be converted into other functional groups that are useful in asymmetric synthesis. For example, it can be transformed into a chiral urea or a urethane, which can then act as a chiral auxiliary or a ligand for a metal catalyst in a stereoselective transformation. The presence of the decane tail could also influence the steric environment of the reaction, potentially enhancing the stereochemical control.

Future Research Directions and Emerging Opportunities for 1 1 Isocyanatoethoxy Decane

Exploration of Bio-Based Feedstocks for Sustainable Production

The production of chemicals from renewable resources is a cornerstone of green chemistry, and 1-(1-isocyanatoethoxy)decane is well-suited for a bio-based production strategy. The decane (B31447) portion of the molecule can be derived from 1-decanol (B1670082), a fatty alcohol that can be produced from various biological sources.

Current Status and Opportunities:

Bio-based 1-Decanol: Significant progress has been made in producing 1-decanol from renewable feedstocks. cornigs.comconsegicbusinessintelligence.com Companies are investing in processes that convert plant oils, such as coconut and palm oil, into fatty alcohols. consegicbusinessintelligence.com Additionally, microbial fermentation routes are being developed to produce long-chain alcohols from sugars or other biomass-derived materials. catalyxxinc.comrsc.org One innovative approach involves the photoenzymatic conversion of unsaturated fatty acids into enantiomerically pure secondary fatty alcohols, a process that could potentially be adapted for 1-decanol production. constantsystems.com

Sustainable Synthesis Route: A potential sustainable synthesis of this compound could involve the reaction of bio-derived 1-decanol with a suitable precursor to form the ethoxy portion, followed by the introduction of the isocyanate group. Research into the catalytic dehydration of bio-based fatty alcohols to produce olefins for further chemical transformations is also an active area. researchgate.net

Future research should focus on optimizing the conversion of bio-based 1-decanol into the necessary precursors for the synthesis of this compound, aiming for high-yield, low-energy processes.

Table 1: Potential Bio-Based Sources for 1-Decanol

Feedstock Source Production Method Sustainability Aspect
Coconut Oil, Palm Oil Transesterification/Hydrogenolysis Renewable plant-based origin. consegicbusinessintelligence.com
Sugarcane, Corn Fermentation Utilization of agricultural products. catalyxxinc.com
Algae Bioreactors Potential for high-yield production with minimal land use.

Development of Highly Efficient and Selective Catalytic Systems for its Reactions

The reactivity of the isocyanate group is central to the utility of this compound. wikipedia.org Catalysis plays a crucial role in controlling the rate and selectivity of isocyanate reactions, such as urethane (B1682113) formation. tandfonline.comtandfonline.com

Key Research Areas:

Organocatalysis: There is a growing interest in replacing traditional metal-based catalysts, such as organotin compounds, with more environmentally benign organocatalysts. acs.orgwernerblank.com Guanidines, amidines, and N-heterocyclic carbenes (NHCs) have shown promise in catalyzing isocyanate-based polymerizations. acs.orgcore.ac.uktandfonline.com Research into organocatalysts for the reactions of this compound could lead to the development of metal-free polyurethanes and other polymers with tailored properties.

Selective Catalysis: The presence of a chiral center in this compound opens up possibilities for stereoselective catalysis. Developing catalysts that can control the stereochemistry of reactions involving the isocyanatoethoxy group would be a significant advancement, enabling the synthesis of polymers with specific helical structures or other chiral properties.

Catalyst Selectivity in Complex Systems: In applications where this compound might react in the presence of other functional groups (e.g., water, other alcohols), catalyst selectivity is paramount. wernerblank.comrsc.org Zirconium chelates, for instance, have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Future work should focus on screening and designing catalysts that are not only efficient but also highly selective for the desired reactions of this compound, particularly for polymerization and modification of other molecules.

Table 2: Potential Catalytic Systems for this compound Reactions

Catalyst Type Potential Advantages Research Focus
Organocatalysts (e.g., Guanidines, NHCs) Metal-free, lower toxicity. acs.orgtandfonline.com Optimization of activity and selectivity for aliphatic isocyanates.
Metal Chelates (e.g., Zirconium, Bismuth) High catalytic activity, potential for selectivity. wernerblank.comwiley.com Development of non-tin based catalysts with improved performance.

Design of Stimuli-Responsive Materials Incorporating the Isocyanatoethoxy Moiety

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like temperature, pH, or light. nih.govrsc.org The incorporation of the isocyanatoethoxy moiety into polymer backbones can impart such responsiveness.

Emerging Opportunities:

Thermo- and pH-Responsive Polymers: The urethane linkages formed from the reaction of the isocyanate group can participate in hydrogen bonding, which can be disrupted by changes in temperature or pH. This can lead to reversible changes in polymer solubility, swelling, or shape. encyclopedia.pubacs.org The long decane chain would further influence the hydrophobic-hydrophilic balance, a key factor in the design of thermo-responsive polymers. nih.gov

Self-Healing Materials: The reversible nature of certain bonds formed from isocyanates can be exploited to create self-healing polymers. For example, dynamic urea (B33335) bonds have been used to create materials that can repair themselves upon stimulation. rsc.org The isocyanatoethoxy group could be a building block for such dynamic networks.

Shape-Memory Polymers: Isocyanate-based polyurethanes are well-known for their shape-memory properties. acs.org By incorporating this compound into a polymer network, it may be possible to create materials that can be programmed to hold a temporary shape and then recover their original form upon exposure to a specific stimulus. acs.org

Research in this area should explore the synthesis of polymers from this compound and characterize their response to various stimuli. The interplay between the isocyanatoethoxy group, the polymer architecture, and the resulting material properties will be a key area of investigation.

Integration into Supramolecular Assemblies and Nanostructured Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The distinct hydrophobic (decane) and reactive/polar (isocyanatoethoxy) parts of this compound make it an excellent candidate for building block in supramolecular assemblies.

Potential Applications:

Self-Assembled Monolayers and Films: The long alkyl chain can drive the self-assembly of this compound on surfaces, forming ordered monolayers. The reactive isocyanate group could then be used to covalently anchor these films to a substrate or to further functionalize the surface.

Nanoparticles and Micelles: In aqueous environments, amphiphilic molecules containing the decane tail and a polar head group can self-assemble into micelles or other nanostructures. By reacting this compound with a hydrophilic molecule, novel amphiphiles could be created for applications in drug delivery or as nanoreactors.

Functionalized Macrocycles and Cages: Recent research has shown that isocyanates can be used to functionalize the exterior of supramolecular scaffolds like macrocycles and cages. wiley.combohrium.comnih.govwiley.comresearchgate.net This opens up possibilities for using this compound to introduce long alkyl chains onto these structures, thereby modifying their solubility and guest-binding properties.

Future studies should investigate the self-assembly behavior of this compound and its derivatives in various solvents and on different substrates. The goal would be to create novel, functional nanomaterials with controlled architectures.

Synergistic Approaches Combining Experimental and Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms and predicting the properties of molecules. uni-miskolc.huresearchgate.net Applying these methods to this compound can accelerate its development and application.

Key Synergies:

Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the synthesis and subsequent reactions of this compound. dntb.gov.uanih.govrsc.orgresearchgate.net This can help in understanding the role of catalysts, identifying potential side products, and optimizing reaction conditions.

Property Prediction: Computational methods can predict various properties of molecules and materials, such as their electronic structure, reactivity, and interaction with other molecules. acs.orgnih.gov This can guide the rational design of new materials based on this compound with desired characteristics. For example, the reactivity of the isocyanate group can be tuned by substituents, and these effects can be modeled computationally. rsc.org

Spectroscopic Analysis: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR), helping to confirm the structure and conformation of new compounds and materials derived from this compound. rsc.org

A synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be the most efficient path forward for unlocking the full potential of this promising compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.